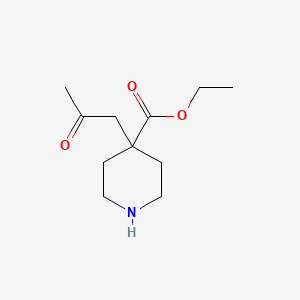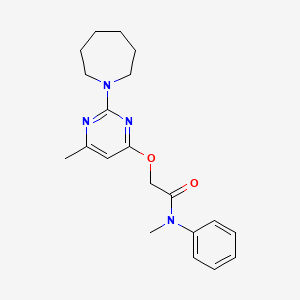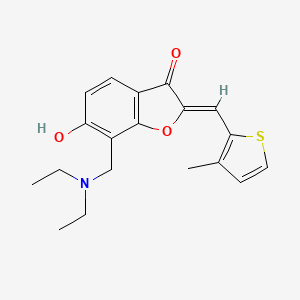![molecular formula C13H19BrClN B2891005 [1-(2-Bromophenyl)cyclohexyl]methanamine hydrochloride CAS No. 1864073-45-9](/img/structure/B2891005.png)
[1-(2-Bromophenyl)cyclohexyl]methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[1-(2-Bromophenyl)cyclohexyl]methanamine hydrochloride” is a chemical compound used in scientific research. It has a diverse range of applications, such as drug development and chemical synthesis, due to its unique properties and structural features. The CAS Number for this compound is 1864073-45-9 .
Molecular Structure Analysis
The molecular formula of “[1-(2-Bromophenyl)cyclohexyl]methanamine hydrochloride” is C13H19BrClN . The molecular weight is 304.65 . The InChI code is 1S/C13H18BrN.ClH/c14-12-7-3-2-6-11(12)13(10-15)8-4-1-5-9-13;/h2-3,6-7H,1,4-5,8-10,15H2;1H .Physical And Chemical Properties Analysis
“[1-(2-Bromophenyl)cyclohexyl]methanamine hydrochloride” is a powder . The storage temperature is room temperature . The boiling point is not specified .Aplicaciones Científicas De Investigación
Brominated Flame Retardants and Environmental Health
- Polybrominated Dibenzo-p-dioxins and Dibenzofurans : Studies have detailed the occurrence and toxic effects of brominated flame retardants, including their environmental persistence and potential health risks. Brominated compounds, similar in structural relevance to bromophenyl derivatives, have been scrutinized for their impact on human health and the environment due to their widespread use and resistance to degradation (Mennear & Lee, 1994).
Analytical Chemistry and Environmental Monitoring
- Detection and Analysis of Brominated Compounds : Research into the analytical detection of brominated compounds, especially those used as flame retardants or pollutants, underscores the importance of sophisticated methods for monitoring environmental and biological samples. Techniques such as electron capture negative ionization mass spectrometry have been employed to identify and quantify these substances, highlighting the need for precise analytical tools in studying brominated chemicals (Hites, 2008).
Neuropharmacology and Toxicology
- Neurotoxic Effects of Arylcyclohexylamines : While the specific research on [1-(2-Bromophenyl)cyclohexyl]methanamine hydrochloride might be limited, there is extensive literature on the neurotoxic and psychoactive effects of related arylcyclohexylamines. For instance, studies on Methoxetamine, a compound belonging to the same class, have provided insights into its psychoactive properties, potential for abuse, and neurotoxic effects, which may offer a framework for understanding the pharmacological and toxicological profiles of similar compounds (Zawilska, 2014).
Mecanismo De Acción
Mode of Action
It’s known that amines can act as bases, accepting protons and forming salts . They can also undergo nucleophilic substitution reactions .
Biochemical Pathways
The exact biochemical pathways affected by [1-(2-Bromophenyl)cyclohexyl]methanamine hydrochloride are currently unknown. Amines are involved in a wide range of biochemical processes, including the synthesis of proteins, alkaloids, and neurotransmitters .
Pharmacokinetics
Amines are generally well-absorbed and can be metabolized by various enzymes in the liver .
Result of Action
Amines can have a wide range of effects depending on their specific structure and the receptors they interact with .
Action Environment
The action of [1-(2-Bromophenyl)cyclohexyl]methanamine hydrochloride can be influenced by various environmental factors. For example, the pH of the environment can affect the protonation state of the amine, potentially influencing its reactivity and interactions with other molecules .
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P264 (wash skin thoroughly after handling), P271 (use only outdoors or in a well-ventilated area), and others .
Propiedades
IUPAC Name |
[1-(2-bromophenyl)cyclohexyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN.ClH/c14-12-7-3-2-6-11(12)13(10-15)8-4-1-5-9-13;/h2-3,6-7H,1,4-5,8-10,15H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYFRULDUXGKFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN)C2=CC=CC=C2Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methoxybenzamide](/img/structure/B2890923.png)


![[1-(2,6-Difluorophenyl)cyclobutyl]methanamine hydrochloride](/img/structure/B2890928.png)


![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]thiophene-3-carboxamide](/img/structure/B2890933.png)
![tert-Butyl 7,7-dibromo-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B2890934.png)

![Methyl 5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2890936.png)

![1-benzyl-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2890940.png)

